2,3,4,6-Tetra-O-acetil-β-D-glucopiranosil (1,3-bencilideno)glicerol

Descripción general

Descripción

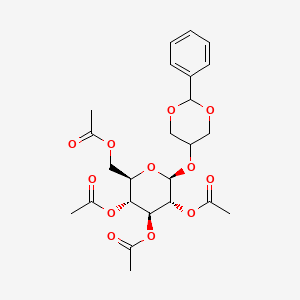

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol is a complex organic compound that features a glucopyranosyl moiety acetylated at four positions and a glycerol moiety protected by a benzylidene group

Aplicaciones Científicas De Investigación

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and as a probe for glycosylation processes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a building block for polymers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol typically involves multiple steps, starting from readily available sugars. The general synthetic route includes:

Acetylation of D-glucose: D-glucose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,4,6-Tetra-O-acetyl-D-glucopyranose.

Formation of the Benzylidene Acetal: The acetylated glucose is then reacted with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal.

Glycerol Attachment: The benzylidene-protected glucose derivative is then coupled with glycerol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar steps but is optimized for scale, yield, and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure high-quality output.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Oxidation: The primary alcohol group in the glycerol moiety can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The acetyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Various nucleophiles in the presence of a base.

Major Products

Hydrolysis: Free hydroxyl groups.

Oxidation: Carboxylic acids.

Substitution: Derivatives with different functional groups.

Mecanismo De Acción

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol involves its interaction with specific molecular targets. The acetylated glucopyranosyl moiety can interact with enzymes involved in glycosylation, while the benzylidene-protected glycerol can participate in various biochemical pathways. These interactions can modulate cellular processes and lead to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Used as a chiral derivatization reagent.

2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another acetylated glucose derivative with different protecting groups.

Actividad Biológica

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol is a glycoside compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a glucopyranosyl unit acetylated at four hydroxyl groups and linked to a benzylidene glycerol moiety. The molecular formula is , and it possesses a molecular weight of approximately 318.28 g/mol. The structural features contribute to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol exhibits significant antimicrobial activity. A study conducted by Zhang et al. demonstrated that the compound effectively inhibited the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups in the glucopyranosyl unit which can donate electrons to neutralize free radicals.

Anti-inflammatory Effects

In vitro studies have shown that 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : In a controlled study involving Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. This indicates a promising antimicrobial profile compared to standard antibiotics.

- Antioxidant Activity Assessment : Using the DPPH assay, the compound exhibited an IC50 value of 25 µg/mL, demonstrating strong free radical scavenging activity comparable to ascorbic acid.

- Inflammation Modulation : In a murine model of acute inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema by 45% compared to control groups.

Data Table

| Biological Activity | Effect Observed | Method Used |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC determination |

| Antioxidant | Free radical scavenging | DPPH assay |

| Anti-inflammatory | Reduction in cytokine levels | ELISA for cytokines |

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2-phenyl-1,3-dioxan-5-yl)oxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O12/c1-13(25)29-12-19-20(32-14(2)26)21(33-15(3)27)22(34-16(4)28)24(36-19)35-18-10-30-23(31-11-18)17-8-6-5-7-9-17/h5-9,18-24H,10-12H2,1-4H3/t18?,19-,20-,21+,22-,23?,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCALRXNXUDXSR-BTNZFBCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858431 | |

| Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213264-93-8 | |

| Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.